1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole 1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 917947-58-1
VCID: VC16926989
InChI: InChI=1S/C19H19BrFN/c20-12-4-1-5-13-22-18-7-3-2-6-16(18)14-19(22)15-8-10-17(21)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2
SMILES:
Molecular Formula: C19H19BrFN
Molecular Weight: 360.3 g/mol

1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole

CAS No.: 917947-58-1

Cat. No.: VC16926989

Molecular Formula: C19H19BrFN

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole - 917947-58-1

Specification

CAS No. 917947-58-1
Molecular Formula C19H19BrFN
Molecular Weight 360.3 g/mol
IUPAC Name 1-(5-bromopentyl)-2-(4-fluorophenyl)indole
Standard InChI InChI=1S/C19H19BrFN/c20-12-4-1-5-13-22-18-7-3-2-6-16(18)14-19(22)15-8-10-17(21)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2
Standard InChI Key DNSSJTUVAACYFW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(N2CCCCCBr)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic IUPAC name, 1-(5-bromopentyl)-2-(4-fluorophenyl)-1H-indole, delineates its core structure:

  • Indole backbone: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • N1 substitution: A 5-bromopentyl chain, introducing a halogenated alkyl group that enhances electrophilicity and potential reactivity in cross-coupling reactions.

  • C2 substitution: A 4-fluorophenyl group, which confers electronic modulation to the indole system through the electron-withdrawing fluorine atom .

The molecular formula is C₁₉H₁₉BrFN, with a molecular weight of 364.27 g/mol. Its SMILES notation is Fc1ccc(cc1)C2=C(NC3=C2C=CC=C3)CCCCCBr, reflecting the connectivity of substituents .

Physicochemical Properties

While experimental data for this compound are scarce, key properties can be extrapolated from structurally related indoles:

  • Lipophilicity: The bromopentyl chain increases hydrophobicity (logP ≈ 4.2–4.8), potentially enhancing blood-brain barrier permeability.

  • Solubility: Limited aqueous solubility (<0.1 mg/mL) due to aromatic and alkyl domains; soluble in organic solvents like DMSO or dichloromethane .

  • Thermal stability: Melting point likely >150°C, consistent with crystalline brominated aromatics .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-(5-bromopentyl)-2-(4-fluorophenyl)-1H-indole likely involves sequential functionalization of the indole nucleus:

Indole Core Formation

  • Fischer indole synthesis: Cyclization of phenylhydrazines with ketones under acidic conditions to form the indole scaffold .

  • Buchwald-Hartwig amination: Palladium-catalyzed coupling for introducing aryl groups at the C2 position .

N1 Alkylation

  • Nucleophilic substitution: Treatment of 2-(4-fluorophenyl)-1H-indole with 1,5-dibromopentane in the presence of a base (e.g., NaH) in DMF or THF .

  • Phase-transfer catalysis: Use of benzyltrimethylammonium hydroxide to facilitate alkylation, as demonstrated in analogous indole systems .

Purification and Characterization

  • Column chromatography: Silica gel elution with hexane/ethyl acetate gradients.

  • Spectroscopic validation:

    • ¹H NMR: δ 8.1–7.2 (aromatic protons), δ 4.2 (N-CH₂), δ 3.5 (Br-CH₂).

    • MS (EI): m/z 364 [M⁺], 285 [M⁺-Br] .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

  • Bromopentyl chain: Enhances membrane permeability but may increase hepatotoxicity risk.

  • 4-Fluorophenyl group: Improves metabolic stability by reducing cytochrome P450-mediated oxidation .

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